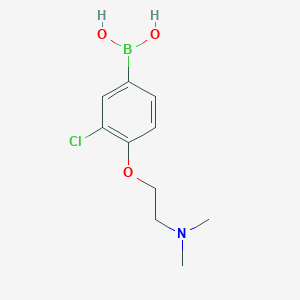

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid

描述

属性

IUPAC Name |

[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLUXBZKTHGGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview of Aryl Boronic Acid Synthesis

Aryl boronic acids such as (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid are generally synthesized via several classical and modern routes:

- Electrophilic trapping of arylmetal intermediates (e.g., Grignard or organolithium reagents) with borate esters.

- Transition metal-catalyzed cross-coupling reactions , especially Suzuki–Miyaura coupling using diboron reagents.

- Direct C–H borylation catalyzed by transition metals (Ir, Rh).

- Transmetalation from aryl silanes or stannanes followed by hydrolysis.

- Flow chemistry techniques for improved selectivity and yield.

These methods are chosen based on substrate sensitivity, desired yield, and scalability.

Specific Preparation Routes for this compound

While direct literature on the exact synthesis of this compound is limited, the preparation can be inferred from the common synthetic strategies for aryl boronic acids with electron-donating and electron-withdrawing substituents on the aromatic ring, as well as ether and amino functionalities.

Electrophilic Trapping via Organolithium or Grignard Intermediates

- Step 1: Formation of an arylmetal intermediate by lithium-halogen exchange or Grignard reaction on a suitably halogenated precursor, e.g., 3-chloro-4-(2-(dimethylamino)ethoxy)phenyl bromide or iodide.

- Step 2: Reaction of the arylmetal intermediate with trialkyl borate esters (e.g., trimethyl borate) at low temperatures to form the boronate ester intermediate.

- Step 3: Acidic hydrolysis to yield the boronic acid.

This method is classical but may suffer from lower yields and requires careful control of reaction conditions due to the sensitivity of the dimethylaminoethoxy substituent.

Palladium-Catalyzed Suzuki–Miyaura Coupling

- Step 1: Use of an aryl halide (3-chloro-4-(2-(dimethylamino)ethoxy)phenyl halide) and a diboron reagent such as bis(pinacolato)diboron (B2pin2).

- Step 2: Palladium catalyst (e.g., PdCl2 or Pd(PPh3)4) mediates the coupling under basic conditions.

- Step 3: Subsequent hydrolysis of the pinacol boronate ester to the boronic acid.

This method is favored for its mild conditions and higher selectivity, especially useful when sensitive functional groups are present.

Direct C–H Borylation

- Catalyzed by iridium or rhodium complexes, direct borylation of the aromatic C–H bond can be employed.

- Diboron reagents are used as boron sources.

- This method offers atom economy and avoids pre-functionalization but may require optimization to tolerate the dimethylaminoethoxy substituent.

Transmetalation from Aryl Silanes or Stannanes

- Trialkylaryl silanes or stannanes can be transmetallated with boron halides.

- Acidic hydrolysis yields the boronic acid.

- This method is less common but useful for certain substrates.

Flow Chemistry Approaches

- Bromine-lithium exchange followed by borylation in continuous flow reactors.

- This method suppresses side reactions and can improve purity and yield.

Preparation Data and Stock Solution Formulation

According to GlpBio, this compound (CAS No. 1704080-46-5) is supplied as a research chemical with instructions for preparation of stock solutions for biological assays. The compound has a molecular weight of 243.5 g/mol and is soluble in various solvents with storage recommendations at 2–8°C or frozen for longer stability.

Stock Solution Preparation Table

| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.1068 | 0.8214 | 0.4107 |

| 5 mg | 20.5339 | 4.1068 | 2.0534 |

| 10 mg | 41.0678 | 8.2136 | 4.1068 |

Note: Solvents such as DMSO, PEG300, Tween 80, and corn oil are used for preparing master liquids and in vivo formulations, ensuring clarity and stability of the solution.

In Vivo Formulation Method

- Prepare a DMSO master solution of the compound.

- Sequentially add PEG300, Tween 80, and distilled water or corn oil, mixing and clarifying at each step.

- Physical aids like vortexing, ultrasound, or heating (37°C) may be used to enhance solubility.

Research Findings on Preparation Efficiency and Challenges

- Electron-withdrawing groups like chloro on the aromatic ring tend to lower the pKa of the boronic acid, potentially affecting solubility and reactivity during synthesis.

- The presence of the dimethylaminoethoxy substituent requires careful selection of reaction conditions to avoid decomposition or side reactions, especially under strongly basic or nucleophilic conditions.

- Palladium-catalyzed Suzuki–Miyaura coupling remains the most efficient and widely used method for preparing aryl boronic acids with complex substituents due to its tolerance of functional groups and scalability.

- Direct C–H borylation offers a promising route but may require expensive catalysts and optimization for this particular substrate.

- Flow chemistry techniques have shown to improve yields and reduce side reactions in similar aryl boronic acid syntheses, suggesting potential for future application to this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Organolithium/Grignard + Borate | Aryl halide, n-BuLi or Mg, B(OMe)3 | Established, straightforward | Sensitive to functional groups, low yield |

| Suzuki–Miyaura Coupling | Aryl halide, B2pin2, Pd catalyst, base | High selectivity, functional group tolerance | Requires Pd catalyst, cost of reagents |

| Direct C–H Borylation | Diboron reagent, Ir or Rh catalyst | Atom economy, no pre-functionalization | Catalyst cost, substrate specificity |

| Transmetalation from Silanes/Stannanes | Trialkylaryl silane/stannane, B halide | Alternative route | Less common, potential toxicity of stannanes |

| Flow Chemistry | Bromine-lithium exchange, continuous flow | Improved yield, reduced side reactions | Requires specialized equipment |

化学反应分析

Types of Reactions

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can undergo reduction reactions to form corresponding boranes.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phenols and quinones.

Reduction: Boranes and boronates.

Substitution: Amino or thiol-substituted phenyl derivatives.

科学研究应用

Chemistry

In chemistry, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology

The compound has potential applications in the development of biologically active molecules. Its structure allows for the modification of biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound can be used in the synthesis of pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities.

作用机制

The mechanism of action of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and other proteins. The dimethylaminoethoxy group enhances the compound’s solubility and facilitates its interaction with biological membranes.

相似化合物的比较

Substituted Phenylboronic Acids with Ether Linkages

- (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid (CAS: 279261-91-5, MF: C₁₀H₁₄BClO₄, MW: 244.48): Key Difference: Replaces the dimethylamino group with a 2-ethoxyethoxy chain. Applications: Used in organic synthesis for coupling reactions requiring electron-rich aryl groups.

- (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid (CAS: AS141310, MF: C₁₃H₁₀BClFO₃): Key Difference: Contains a 2-fluorobenzyloxy group instead of the aminoethoxy chain. Impact: Fluorine introduces electronegativity, enhancing metabolic stability and binding affinity to fluorine-sensitive targets (e.g., kinases) .

Aminoalkyl-Substituted Analogs

- (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid (CAS: 1704080-14-7, MF: C₁₁H₁₇BClNO₃, MW: 257.52): Key Difference: Extends the alkyl chain from ethoxy (C2) to propoxy (C3).

- (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid (CAS: 1704074-24-7, MF: C₁₁H₁₇BClNO₂, MW: 241.52): Key Difference: Replaces the ethoxy-linked dimethylamino group with a diethylamino-methyl substituent. Impact: Diethylamino group increases basicity (pKa ~9–10) compared to dimethylamino (pKa ~8–9), altering ionization state under physiological conditions .

Piperazine and Styryl Derivatives

- (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid (CAS: 1704074-12-3, MF: C₁₂H₁₈BClN₂O₃, MW: 284.55): Key Difference: Substitutes dimethylamino with a piperazine ring. Impact: Piperazine enhances water solubility and introduces hydrogen-bonding capability, improving interactions with polar protein residues .

- {3-Chloro-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl}boronic acid (PDB ID: 7VG, MF: C₁₄H₁₂BClO₄): Key Difference: Styryl group replaces the aminoethoxy chain.

Enzyme Inhibition

- Dimethylaminoethoxy Analogs: Demonstrated inhibitory activity against fungal histone deacetylases (HDACs) in silico, with IC₅₀ values comparable to trichostatin A (1–1.5 µM) .

- Piperazine Derivatives : Higher solubility may enhance in vivo efficacy for central nervous system targets .

Physicochemical Properties

| Compound | Molecular Weight | logP* | Water Solubility (mg/mL)* |

|---|---|---|---|

| Target Compound | 243.50 | 1.2 | 5–10 |

| (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid | 244.48 | 2.1 | 1–3 |

| Piperazine Derivative | 284.55 | 0.8 | 15–20 |

*Predicted using QSAR models.

生物活性

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies.

Target of Action

The primary target of this compound is involved in the formation of carbon-carbon bonds, particularly through the Suzuki–Miyaura cross-coupling reaction. This reaction is pivotal in organic synthesis and drug development.

Mode of Action

The compound functions through a process known as transmetalation, where it interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds. This interaction is crucial for synthesizing various biologically active molecules.

Biochemical Pathways

this compound significantly influences biochemical pathways related to cell signaling and metabolism. It has been noted to modulate kinase activities, affecting phosphorylation states and cellular signaling pathways.

Cellular Effects

This compound has shown profound effects on various cell types by altering gene expression and cellular metabolism. For instance, it can inhibit or activate specific enzymes, leading to changes in cellular functions.

Molecular Mechanism

The molecular mechanism involves reversible covalent bonding with diols and other nucleophilic groups on biomolecules, primarily mediated by the boronic acid moiety. This interaction can lead to significant alterations in enzyme activities and cellular processes.

Subcellular Localization

The localization of this compound within cells is critical for its activity. It can be directed to specific organelles through targeting signals, enhancing its therapeutic efficacy.

Chemistry

In synthetic chemistry, this compound serves as a building block for complex organic molecules. Its ability to participate in Suzuki-Miyaura reactions makes it invaluable for constructing carbon frameworks in drug development .

Biology

The compound has potential applications in developing biologically active molecules. Its structure allows modifications that can enhance interactions with biological targets, making it useful in drug discovery .

Medicine

In medicinal chemistry, this compound can be utilized in synthesizing pharmaceuticals due to its ability to form stable complexes with biological molecules. Its applications include developing new therapeutic agents targeting various diseases .

Case Studies

-

Anticancer Activity

Research indicates that boronic acid derivatives can enhance the bioavailability of drugs like fulvestrant, a selective estrogen receptor down-regulator used in breast cancer treatment. The modification with boronic acid reduces first-pass metabolism, improving therapeutic outcomes . -

Antibacterial Properties

Boronic acids have been studied for their ability to inhibit β-lactamases, enzymes produced by resistant bacteria. Compounds designed with boronic acid moieties have shown promising results against hospital-acquired infections by effectively binding to these enzymes and preventing bacterial growth . -

Detection Methods

Innovative detection methods using boronic acids have been developed for rapid bacterial identification. These methods exploit the interactions between phenylboronic acids and glycolipids on bacterial surfaces, leading to enhanced sensitivity in detecting infections .

Summary of Findings

| Biological Activity | Mechanism | Applications |

|---|---|---|

| Anticancer | Inhibition of estrogen receptors | Drug development |

| Antibacterial | Inhibition of β-lactamases | Infection control |

| Detection | Aggregation with bacterial surfaces | Diagnostic tools |

常见问题

Basic Research Questions

Q. What are the optimal storage conditions and solubility enhancement strategies for (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid?

- Methodological Answer :

- Storage : Store at 2–8°C for short-term use. For long-term stability, aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month) to prevent hydrolysis or decomposition .

- Solubility : Heat the sample to 37°C and sonicate in an ultrasonic bath for 10–15 minutes to improve dissolution in polar solvents (e.g., DMSO, ethanol) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the boronic acid moiety and substituent positions (e.g., dimethylaminoethoxy group).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated : 257.52 g/mol) .

- HPLC : Purity >98% can be validated via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki–Miyaura Cross-Coupling : Acts as a boronic acid partner to form C–C bonds with aryl halides. The dimethylaminoethoxy group enhances electron density, improving reactivity with electron-deficient partners .

- Ligand Design : The tertiary amine group may coordinate to transition metals (e.g., Pd), potentially stabilizing catalytic intermediates .

Advanced Research Questions

Q. How does the dimethylaminoethoxy substituent influence reaction kinetics and regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Donating Effects : The dimethylamino group increases electron density on the phenyl ring, accelerating oxidative addition in Pd-catalyzed reactions. This can be quantified via Hammett substituent constants () .

- Steric Effects : The ethoxy linker reduces steric hindrance compared to bulkier substituents, favoring para-selectivity in coupling reactions. Computational modeling (DFT) can predict bond angles and torsional strain .

Q. How can researchers resolve contradictory data in cross-coupling yields attributed to pH or solvent polarity?

- Methodological Answer :

- pH Optimization : Boronic acids exist in equilibrium between neutral () and anionic () forms. At pH 7–9 , the anionic form dominates, enhancing reactivity in aqueous Suzuki reactions. Use buffered conditions (e.g., NaCO) .

- Solvent Screening : Test mixed solvents (e.g., DMF/HO, THF/EtOH) to balance solubility and reaction rates. Polar aprotic solvents stabilize Pd intermediates, while protic solvents facilitate borate formation .

Q. What strategies improve the stability of this compound under catalytic conditions?

- Methodological Answer :

- Oxygen Exclusion : Degradation via boronic acid oxidation is minimized by conducting reactions under inert gas (N/Ar) .

- Temperature Control : Maintain reactions at 60–80°C to avoid thermal decomposition. Monitor by TLC or in situ IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。